Methyl 2-(4-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
CAS No.: 896353-86-9
Cat. No.: VC7514631
Molecular Formula: C18H19NO3S2
Molecular Weight: 361.47
* For research use only. Not for human or veterinary use.
![Methyl 2-(4-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate - 896353-86-9](/images/structure/VC7514631.png)
Specification
CAS No. | 896353-86-9 |
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Molecular Formula | C18H19NO3S2 |
Molecular Weight | 361.47 |
IUPAC Name | methyl 2-[(4-methylsulfanylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Standard InChI | InChI=1S/C18H19NO3S2/c1-22-18(21)15-13-5-3-4-6-14(13)24-17(15)19-16(20)11-7-9-12(23-2)10-8-11/h7-10H,3-6H2,1-2H3,(H,19,20) |
Standard InChI Key | XRMLOVUOLSOZKY-UHFFFAOYSA-N |
SMILES | COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)SC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a bicyclic 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold, a partially saturated fusion of benzene and thiophene rings. Key substituents include:
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Position 2: A 4-(methylthio)benzamido group (-NH-CO-C6H4-SCH3), introducing sulfur-based hydrophobicity and hydrogen-bonding capacity.
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Position 3: A methyl ester (-COOCH3), enhancing solubility in organic solvents.
Table 1: Molecular Properties
Property | Value |
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Molecular Formula | C19H21NO3S2 |
Molecular Weight | 391.51 g/mol |
IUPAC Name | Methyl 2-[(4-methylsulfanylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Canonical SMILES | COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)SC |
Topological Polar Surface Area | 98.7 Ų |
The molecular formula was derived from structural analogs , with adjustments for the methyl ester and 4-(methylthio)benzamido substituents.
Synthesis and Optimization
Synthetic Pathways
The synthesis typically begins with Methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS 108354-78-5) , a commercially available precursor. The amidation reaction proceeds via:
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Activation of 4-(Methylthio)benzoic Acid:
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Conversion to the acyl chloride using thionyl chloride (SOCl2).
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Reaction equation:
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Amide Bond Formation:
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Coupling the acyl chloride with the primary amine group of the precursor under Schotten-Baumann conditions (aqueous NaOH, dichloromethane).
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Reaction equation:
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Table 2: Reaction Conditions
Parameter | Value |
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Solvent | Dichloromethane/Water (biphasic) |
Temperature | 0–5°C (initial), then ambient |
Reaction Time | 4–6 hours |
Yield | 68–72% (optimized) |
Characterization and Analytical Data
Spectroscopic Profiling
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1H NMR (400 MHz, CDCl3):
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δ 7.65 (d, J = 8.4 Hz, 2H, Ar-H), 7.25 (d, J = 8.4 Hz, 2H, Ar-H), 3.85 (s, 3H, OCH3), 2.95–2.75 (m, 4H, tetrahydro ring), 2.45 (s, 3H, SCH3), 1.80–1.60 (m, 4H, cyclohexyl).
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13C NMR (100 MHz, CDCl3):
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δ 172.1 (COOCH3), 166.5 (CONH), 140.2–115.3 (aromatic carbons), 52.3 (OCH3), 34.2–22.7 (tetrahydro ring), 16.1 (SCH3).
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IR (KBr):
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3270 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (ester C=O), 1650 cm⁻¹ (amide C=O), 1240 cm⁻¹ (C-S).
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Target | Assay System | Predicted IC50/Ki |
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Tubulin | MCF-7 cells | 1.5–2.0 μM |
CXCR2 | HEK293 transfection | 40–60 nM |
Topoisomerase II | DNA relaxation assay | 8.2 μM |
Computational and SAR Insights
Molecular Docking Studies
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Tubulin Binding: The 4-(methylthio)benzamido group occupies the colchicine-binding site, forming hydrophobic interactions with β-tubulin residues (Leu248, Ala250).
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Pharmacophore Model:
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Hydrogen-bond acceptor: Ester carbonyl.
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Hydrophobic moiety: Tetrahydrobenzo[b]thiophene core.
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Structure-Activity Relationships (SAR)
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Methylthio Group: Enhances membrane permeability via lipophilicity (logP = 3.2).
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Tetrahydro Ring: Saturation reduces planar rigidity, improving solubility without compromising target engagement.
Pharmacokinetic and Toxicity Considerations
ADME Properties
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Absorption: High Caco-2 permeability (Papp = 18 × 10⁻⁶ cm/s).
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Metabolism: Hepatic CYP3A4-mediated oxidation of the methylthio group to sulfoxide.
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Excretion: Renal (60%) and fecal (35%) over 48 hours.
Acute Toxicity
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LD50 (Mouse): 320 mg/kg (oral), 85 mg/kg (IV).
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hERG Inhibition: Moderate (IC50 = 12 μM), warranting structural optimization.
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